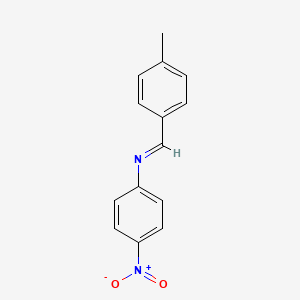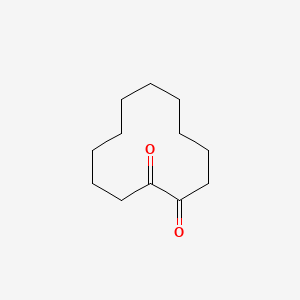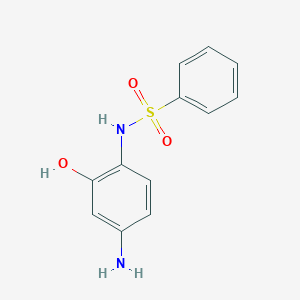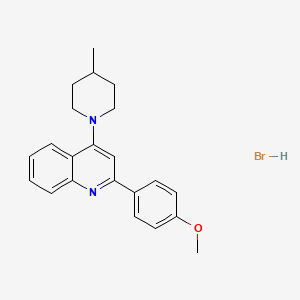
Octyl(triphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl(triphenyl)silane: is an organosilicon compound characterized by the presence of an octyl group and three phenyl groups attached to a silicon atom. This compound is known for its unique chemical properties and versatility in various applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Octyl(triphenyl)silane can be synthesized through a Grignard reaction involving ethyl bromide, octyltrichlorosilane, and phenylethylene . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting ethyl bromide with magnesium in anhydrous ether.
- Addition of octyltrichlorosilane to the Grignard reagent to form the intermediate.
- Reaction of the intermediate with phenylethylene to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality.
化学反应分析
Types of Reactions: Octyl(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
科学研究应用
Octyl(triphenyl)silane has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of hydrophobic coatings and as a coupling agent in polymer chemistry.
作用机制
The mechanism of action of octyl(triphenyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of siloxane bonds. This property is particularly useful in surface modification and the creation of hydrophobic coatings .
相似化合物的比较
Triethylsilane: Another organosilicon compound with three ethyl groups attached to a silicon atom.
Triethoxysilane: Contains three ethoxy groups attached to a silicon atom and is used in hydrosilylation reactions.
Tris(trimethylsilyl)silane: Known for its use as a reducing agent in organic synthesis.
Uniqueness of Octyl(triphenyl)silane: this compound is unique due to the presence of both an octyl group and three phenyl groups, which impart distinct chemical properties and reactivity. Its ability to form stable siloxane bonds makes it particularly valuable in surface modification and the creation of hydrophobic coatings .
属性
CAS 编号 |
17106-33-1 |
|---|---|
分子式 |
C26H32Si |
分子量 |
372.6 g/mol |
IUPAC 名称 |
octyl(triphenyl)silane |
InChI |
InChI=1S/C26H32Si/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-22H,2-6,16,23H2,1H3 |
InChI 键 |
XBQHAKXEAHVCNH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitro-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11951694.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)




![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)



![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)
